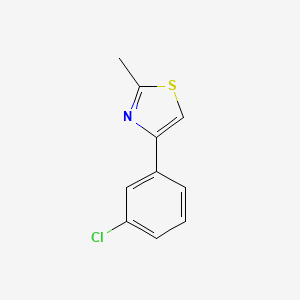

4-(3-Chlorophenyl)-2-methylthiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(3-Chlorophenyl)-2-methylthiazole (4-CPMT) is a synthetic compound belonging to the class of thiazoles. It is a white, crystalline solid with a molecular weight of 218.6 g/mol and a melting point of about 140°C. 4-CPMT is a widely studied compound due to its potential applications in a variety of fields, including medicine and biology. In particular, 4-CPMT has been studied for its possible use in the treatment of diseases such as cancer and Alzheimer's, as well as its possible role in the regulation of cell proliferation, differentiation, and apoptosis.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

4-(3-Chlorophenyl)-2-methylthiazole and its derivatives show promising applications in corrosion inhibition. Specifically, 4-MTHT, a similar triazole derivative, demonstrated high efficiency as a corrosion inhibitor for mild steel in acidic environments. It exhibits high inhibition efficiencies, reaching up to 99% in 1 M HCl, suggesting its potential as a protective agent against metal corrosion in industrial settings (Lagrenée et al., 2002). Another study highlighted the adsorption properties of 4H-triazole derivatives on mild steel surfaces in molar hydrochloric acid, where 4-MTHT was identified as the most effective inhibitor, emphasizing the importance of substituents in the inhibitor molecule for corrosion protection efficiency (Bentiss et al., 2007).

Antimicrobial and Antifungal Properties

Various studies have synthesized and evaluated the biological activity of thiazole derivatives. For instance, 2-((2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-4-methylthiazole-5-carboxylic acid derivatives exhibited moderate to good antimicrobial activity, suggesting their potential in developing new antibacterial agents (Babu et al., 2016). Another set of novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide showed significant lipase and α-glucosidase inhibition, indicating their potential use in managing diseases related to these enzymes (Bekircan et al., 2015).

Synthesis and Molecular Docking of Heterocyclic Compounds

Thiazole derivatives have been synthesized and studied for their structural properties and potential biological activities. For instance, new 1,3-oxazole clubbed pyridyl-pyrazolines were synthesized and evaluated for anticancer and antimicrobial activities. The study emphasized the potential of heterocyclic entities in designing compounds with biological activities (Katariya et al., 2021). In another study, a series of novel phenothiazine-1,2,3-triazole analogues were synthesized and showed moderate to good antiproliferative activity against various cancer cell lines, indicating the therapeutic potential of these compounds (Ma et al., 2017).

Wirkmechanismus

Target of Action

Similar compounds have been known to target various biological systems .

Mode of Action

Related compounds have been shown to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been known to affect various biochemical pathways, leading to downstream effects .

Pharmacokinetics

A study on a similar compound, 4-amino-3-chlorophenyl hydrogen sulfate, showed that the elimination half-life of the compound in the plasma of rats was about 1/30 of that of dogs after intravenous dosing .

Result of Action

Related compounds have been shown to have various biological activities .

Action Environment

The environment can significantly impact the action of similar compounds .

Eigenschaften

IUPAC Name |

4-(3-chlorophenyl)-2-methyl-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNS/c1-7-12-10(6-13-7)8-3-2-4-9(11)5-8/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYQOJRKCALBHIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70625648 |

Source

|

| Record name | 4-(3-Chlorophenyl)-2-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Chlorophenyl)-2-methylthiazole | |

CAS RN |

931929-86-1 |

Source

|

| Record name | 4-(3-Chlorophenyl)-2-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70625648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(Methylamino)methyl]-1-(thien-2-ylmethyl)piperidine](/img/structure/B1358579.png)

![[4-(3-Chlorophenyl)oxan-4-yl]methanamine](/img/structure/B1358599.png)

![[1-(3-Fluorobenzyl)piperidin-4-yl]methylamine](/img/structure/B1358601.png)

![1-[5-(2-Chlorophenyl)-2-furyl]methanamine](/img/structure/B1358607.png)